Minosaminomycin
Description
Contextualization within Aminoglycoside Antibiotics and Natural Products Research
Minosaminomycin is a complex organic compound belonging to the class of aminoglycoside antibiotics, a group of natural products that have played a pivotal role in the history of antibacterial chemotherapy. Aminoglycosides are typically derived from actinomycetes, such as species of Streptomyces and Micromonospora, and are characterized by their sugar moieties linked to an aminocyclitol ring ontosight.ainih.govfrontiersin.orgwikipedia.org. These compounds exert their potent bactericidal activity by inhibiting bacterial protein synthesis, primarily through binding to the 30S ribosomal subunit, thereby interfering with the initiation complex of peptide formation and causing premature termination of translation ontosight.ai.
Historically, aminoglycosides were among the first antibiotics introduced for widespread clinical use, forming a cornerstone of antibacterial treatment from the mid-20th century onwards, with streptomycin (B1217042) leading the way in 1944 nih.gov. While their efficacy against a broad spectrum of Gram-negative and some Gram-positive bacteria was significant, challenges such as emerging bacterial resistance and potential toxicity led to a shift towards other antibiotic classes in the 1980s nih.govfrontiersin.org. However, the persistent and growing threat of multidrug-resistant bacteria has spurred a renewed interest in aminoglycosides, both in revisiting established compounds and in discovering novel ones nih.govfrontiersin.org.
This compound is structurally related to other well-known aminoglycosides, such as kasugamycin (B1663007) funakoshi.co.jpbeilstein-journals.org. Its chemical architecture features a complex arrangement of sugar moieties and an aminocyclitol core, specifically derived from myo-inositol, and notably incorporates the rare amino acid enduracididine (B8820190) ontosight.aifunakoshi.co.jpmedchemexpress.commdpi.comcaymanchem.comacs.orgnih.govresearchgate.net. The study of such natural products is central to chemical biology, a discipline that leverages chemistry to understand and manipulate biological systems nih.govnih.govtu-dresden.de. By investigating the structure, biosynthesis, and mechanism of action of compounds like this compound, researchers gain insights into fundamental cellular processes and identify potential leads for new therapeutic agents.
Historical Perspective of this compound Discovery and Initial Characterization
Isolation from Streptomyces MA514-A1
This compound was first isolated in 1974 from the culture broth of a Streptomyces species designated as MA514-A1 beilstein-journals.orgnih.govbikaken.or.jpbeilstein-journals.org. The Streptomyces genus is renowned for its prolific production of diverse bioactive secondary metabolites, including a vast array of antibiotics nih.govfrontiersin.org. The isolation of this compound from this actinomycete strain marked its entry into the scientific literature as a novel antibiotic compound.
Early Reports on Biological Activities
Initial characterization of this compound revealed specific biological activities, primarily against mycobacterial species and in bacterial cell-free systems. Early studies reported that this compound exhibited growth inhibitory activity against Mycobacterium smegmatis ATCC 607, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL, and against Mycobacterium phlei, with an MIC of 6.25 µg/mL funakoshi.co.jpmedchemexpress.comcaymanchem.combeilstein-journals.org. In contrast, reports indicated only weak activity against most other bacteria tested in initial screenings beilstein-journals.orgnih.govbeilstein-journals.org.
Further investigations into its mechanism of action demonstrated that this compound effectively inhibits protein synthesis in Escherichia coli cell-free systems ontosight.aifunakoshi.co.jpbeilstein-journals.orgresearchgate.net. Notably, in these cell-free assays, this compound was found to be significantly more potent than kasugamycin, inhibiting phage f2 RNA-directed protein synthesis by 50% at a concentration of 0.2 µM, which was reported as approximately 100 times more potent than kasugamycin in the same system funakoshi.co.jpbeilstein-journals.org. While this compound showed strong inhibitory effects in cell-free systems, its activity against intact E. coli cells was less pronounced, a discrepancy that researchers attributed to potential impermeability issues, suggesting that modified cell permeability could enhance sensitivity researchgate.net.
Table 1: Early Biological Activities of this compound
| Target Organism/System | Activity Observed | Concentration/MIC | Citation(s) |
| Mycobacterium smegmatis ATCC 607 | Growth inhibition | 1.56 µg/mL | funakoshi.co.jpmedchemexpress.comcaymanchem.com |
| Mycobacterium phlei | Growth inhibition | 6.25 µg/mL | funakoshi.co.jpmedchemexpress.comcaymanchem.com |
| E. coli cell-free system | Inhibition of protein synthesis (phage f2 RNA-directed) | 50% inhibition at 0.2 µM | funakoshi.co.jpbeilstein-journals.org |
| E. coli (intact cells) | Slight growth inhibition (attributed to impermeability) | Not specified | researchgate.net |
| Other bacteria | Weak activity | Not specified | beilstein-journals.orgnih.govbeilstein-journals.org |
Table 2: Key Chemical Properties of this compound
| Property | Value | Citation(s) |
| CAS Number | 51746-09-9 | caymanchem.comchemicalbook.com |
| Molecular Formula | C₂₅H₄₆N₈O₁₀ | funakoshi.co.jpcaymanchem.com |
| Molecular Weight | 618.689 / 618.7 | funakoshi.co.jpcaymanchem.com |
| Solubility | Soluble in Methanol, DMSO, and Water; Insoluble in Hexane | funakoshi.co.jpcaymanchem.com |
List of Compounds Mentioned:
Amikacin
Enduracidin A
Enduracidin B
Enduracididine
Gentamicin
Hygromycin B
Kanamycin
Kasugamycin
Mannopeptimycins
this compound
Neomycin
Ramoplanin
Streptomycin
Tobramycin
Viomycin
Structure
2D Structure
Properties
CAS No. |
51746-09-9 |
|---|---|
Molecular Formula |
C25H46N8O10 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41) |
InChI Key |
UDZJEGDQBWDMOF-UHFFFAOYSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |
Synonyms |
minosaminomycin |
Origin of Product |
United States |
Structural Elucidation and Features
Methodologies for Structure Determination
The chemical structure of Minosaminomycin was primarily elucidated and confirmed through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). windows.net These powerful analytical methods are indispensable in the field of natural product chemistry for piecing together the molecular puzzle of complex organic compounds. taylorandfrancis.comspringernature.com
Specifically, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule. springernature.comacs.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the carbon-hydrogen framework and the linkages between different structural components. acs.org Mass spectrometry, on the other hand, provides the precise molecular weight and elemental composition of the compound, which is crucial for determining its molecular formula. windows.nettaylorandfrancis.com In some cases, chemical degradation, where the molecule is broken down into smaller, more easily identifiable fragments, can also be employed to corroborate the structural data obtained from spectroscopic methods. nih.govnih.gov
Key Structural Components and Their Significance
A central feature of the this compound structure is the presence of a myo-inosamine (B1208687) moiety. windows.netnih.gov Inositol (B14025) and its derivatives are important components of various biological molecules. nih.gov The "myo" prefix specifies one of the nine possible stereoisomers of inositol. The presence of this aminocyclitol (a cyclic polyol with an amino group) is a defining characteristic of this compound and contributes to its classification as an aminoglycoside. nih.gov
This compound incorporates the unusual amino acid enduracididine (B8820190). acs.orgnih.govnih.gov Enduracididine is distinguished by a five-membered ring containing a guanidine (B92328) group, a feature that arises from the oxidation and cyclization of arginine. acs.orgbeilstein-journals.org This rare structural motif is found in a limited number of other natural products, often peptide antibiotics. nih.govmendeley.com In this compound, the enduracididine moiety is linked to an amino sugar via an amide bond. acs.org
Stereochemical Aspects of this compound
The stereochemistry, or the three-dimensional arrangement of atoms, is a crucial aspect of this compound's structure. The enduracididine residue, for example, contains two stereogenic carbons, meaning it can exist in different stereoisomeric forms. acs.org The precise determination of the absolute configuration of all stereocenters in a complex molecule like this compound often requires advanced analytical techniques, such as X-ray crystallography or detailed NMR analysis, sometimes in combination with chiral synthesis. mdpi.comrsc.orgrsc.org The specific stereochemical arrangement of the various chiral centers within the myo-inosamine and amino sugar components is fundamental to the molecule's biological activity.
Biosynthesis of Minosaminomycin
Producing Organism: Streptomyces MA514-A1 Strain Analysis
Minosaminomycin was first isolated from the culture broth of Streptomyces strain MA514-A1 in 1974. funakoshi.co.jpnih.govbeilstein-journals.orgbeilstein-journals.org Members of the genus Streptomyces are Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites, including a majority of clinically relevant antibiotics. mdpi.comcore.ac.uk These soil-dwelling saprophytes are characterized by their complex life cycle, which involves the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains. core.ac.uknih.gov
The characterization of Streptomyces strains typically involves a combination of morphological, physiological, and molecular methods. mdpi.comcore.ac.uk Morphological analysis includes observing colony appearance, such as the color and texture of aerial and substrate mycelia, and any produced pigments. nih.govresearchgate.net Physiologically, they are generally aerobic and mesophilic. core.ac.uknih.gov The specific strain MA514-A1 was identified as the natural producer of this compound, a compound that exhibits significant inhibitory activity against Mycobacteria. beilstein-journals.orgbeilstein-journals.org
Enzymatic Pathways in Enduracididine (B8820190) Biosynthesis
Role of Pyruvate (B1213749) Aldose (mppR) in Cyclic Guanidine (B92328) Formation
The enzyme MppR is a crucial catalyst in the formation of the enduracididine ring. rcsb.org It belongs to the acetoacetate (B1235776) decarboxylase-like superfamily (ADCSF) but functions as a pyruvate aldolase (B8822740) and dehydratase rather than a decarboxylase. nih.govacs.orgnih.gov Following the initial modification of L-arginine by MppP, which generates 2-oxo-4-hydroxy-5-guanidinovaleric acid, MppR catalyzes the subsequent intramolecular cyclization and dehydration of this intermediate. nih.govbeilstein-journals.orguwm.edu This reaction forms the five-membered cyclic guanidine core, resulting in the intermediate known as 2-ketoenduracididine. acs.orguwm.edu Structural studies of MppR have confirmed its role in catalyzing this aldol (B89426) condensation and subsequent dehydration, a key step that defines the cyclic structure of enduracididine. nih.govacs.org
Hydroxylation Reactions Catalyzed by mppP and mppO
Two key hydroxylases, MppP and MppO, are involved in the broader pathways related to enduracididine-containing compounds, though their roles differ.
MppP is a PLP-dependent enzyme that catalyzes the very first step in the pathway: the conversion of L-arginine. nih.govbeilstein-journals.org It functions as an unusual L-arginine α-deaminase/γ-hydroxylase. osti.gov MppP utilizes molecular oxygen to catalyze a complex reaction that transforms L-arginine into 2-oxo-4-hydroxy-5-guanidinovaleric acid, the substrate for MppR. nih.govbeilstein-journals.orguwm.edu
MppO is a non-heme iron, α-ketoglutarate-dependent oxygenase. asm.orgnih.gov Its role is to hydroxylate the β-carbon of free L-enduracididine to form L-β-hydroxyenduracididine. frontiersin.orgnih.govnih.gov This modified amino acid is a component of other antibiotics, such as the mannopeptimycins. nih.gov However, since this compound contains the non-hydroxylated L-enduracididine, the action of MppO is not part of its specific biosynthetic pathway. frontiersin.orgnih.gov
| Enzyme | Class | Function in Enduracididine-Related Biosynthesis |
| MppP | PLP-dependent hydroxylase | Catalyzes the initial conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid. nih.govbeilstein-journals.orgosti.gov |
| MppR | Pyruvate aldose / Dehydratase | Catalyzes the dehydration and cyclization of the MppP product to form the cyclic intermediate 2-ketoenduracididine. nih.govbeilstein-journals.orgacs.org |
| MppQ | PLP-dependent aminotransferase | Catalyzes the final transamination step to produce L-enduracididine. frontiersin.orguwm.edubiorxiv.org |
| MppO | Non-heme iron oxygenase | Hydroxylates L-enduracididine to L-β-hydroxyenduracididine (not required for this compound). nih.govnih.gov |
Genetic Basis of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is governed by a set of genes organized together in a biosynthetic gene cluster (BGC). jmicrobiol.or.krnih.gov These clusters contain all the necessary genetic information, including genes for the core biosynthetic enzymes, regulators, and resistance mechanisms. jmicrobiol.or.krunimi.it
Identification and Characterization of Biosynthetic Gene Clusters
While the specific biosynthetic gene cluster for this compound from Streptomyces MA514-A1 has not been explicitly detailed in published literature, its composition can be inferred from the BGCs of other antibiotics that also contain enduracididine, such as enduracidin and mannopeptimycin. mdpi.comnih.gov The BGCs for mannopeptimycin (mpp) and enduracidin (end) have been identified and shown to contain a conserved set of genes responsible for producing the enduracididine moiety. beilstein-journals.org
High sequence homology exists between the key enzymes from these two pathways. nih.govbeilstein-journals.org This suggests that any BGC responsible for producing an enduracididine-containing compound, including this compound, would harbor a similar trio of genes.
Table of Homologous Genes in Enduracididine Biosynthesis:
| Gene in Mannopeptimycin Cluster (mpp) | Gene in Enduracidin Cluster (end) | Encoded Enzyme | Function |
| mppP | endP | PLP-dependent hydroxylase | L-arginine oxidation nih.govbeilstein-journals.org |
| mppR | endR | Pyruvate aldose | Cyclization/Dehydration nih.govbeilstein-journals.org |
| mppQ | endQ | PLP-dependent aminotransferase | Transamination nih.govbeilstein-journals.org |
The identification of such clusters is typically achieved through genome mining approaches, followed by genetic manipulation techniques like gene knockout or heterologous expression to confirm the function of the cluster and its resulting metabolic product. jmicrobiol.or.krfrontiersin.org
Comparative Genomics with Related Antibiotic Biosynthesis Pathways
A direct comparative genomic analysis of the this compound biosynthetic gene cluster is challenging due to the lack of a fully sequenced and characterized cluster from Streptomyces sp. MA514-A1. However, by dissecting the structure of this compound and comparing the biosynthesis of its constituent parts to those of the well-characterized antibiotics kasugamycin (B1663007) and spectinomycin (B156147), significant insights can be gained. This comparative approach reveals both conserved evolutionary strategies and unique enzymatic machinery.
Comparison with Kasugamycin Biosynthesis:
This compound and kasugamycin share significant structural and biosynthetic similarities, particularly in their aminocyclitol and amino sugar components. nih.gov Kasugamycin, produced by Streptomyces kasugaensis, is composed of kasugamine (B1673303) linked to a D-chiro-inositol ring. mdpi.com
The biosynthesis of the kasugamine moiety is a key shared feature. While the precise genes in the this compound cluster are unknown, they are expected to be highly homologous to the kas genes in the kasugamycin cluster responsible for kasugamine synthesis. The initial steps likely involve the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-ManNAc by an epimerase, a crucial step that primes the pathway. mdpi.com
A major point of divergence is the nature of the cyclitol core. This compound contains a myo-inosamine (B1208687), whereas kasugamycin has a D-chiro-inositol. Both are derived from myo-inositol, which is synthesized from glucose-6-phosphate. rsc.org The different stereochemistry and amination pattern of the inositol (B14025) ring in this compound imply the presence of distinct modifying enzymes, such as different epimerases, dehydrogenases, and aminotransferases, compared to those in the kasugamycin pathway.
Comparison with Spectinomycin Biosynthesis:
Spectinomycin, produced by Streptomyces spectabilis, is another aminocyclitol antibiotic that provides a valuable comparative model. jmb.or.kr Its core, actinamine, is a derivative of myo-inositol, similar to the myo-inosamine of this compound. The early stages of the spectinomycin biosynthetic pathway, which involve the dephosphorylation of myo-inositol-1-phosphate and subsequent oxidation, are likely conserved in the this compound pathway. rsc.orgjmb.or.kr Functional analysis of the spectinomycin biosynthetic genes speA (myo-inositol monophosphatase) and speB (myo-inositol dehydrogenase) provides a blueprint for the expected enzymatic activities in the this compound-producing organism. jmb.or.kr
The key differences lie in the subsequent modifications of the myo-inositol ring and the attached moieties. Spectinomycin features a unique tricyclic structure derived from the linkage of actinospectose, a 6-deoxyhexose, to the actinamine core. jmb.or.kr In contrast, this compound possesses a more complex side chain involving enduracididine and kasugamine. This indicates that the glycosyltransferases and the peptide synthesis machinery in the this compound pathway are fundamentally different from those in the spectinomycin pathway.
The Unique Enduracididine Moiety:
The most striking feature of this compound, which sets it apart from both kasugamycin and spectinomycin, is the presence of the non-proteinogenic amino acid enduracididine. The biosynthesis of enduracididine has been studied in the context of other antibiotics like mannopeptimycin and enduracidin. nih.govresearchgate.net Comparative analysis of the mannopeptimycin and enduracidin biosynthetic gene clusters revealed three highly conserved enzyme pairs essential for enduracididine synthesis: MppP/EndP, MppQ/EndQ, and MppR/EndR. nih.gov These enzymes are responsible for the conversion of L-arginine into enduracididine. It is highly probable that the this compound biosynthetic gene cluster contains homologs of these genes to produce its enduracididine precursor. The incorporation of this complex amino acid into the final structure is likely mediated by a non-ribosomal peptide synthetase (NRPS) system, a feature absent in the biosynthesis of kasugamycin and spectinomycin.
Summary of Comparative Findings:
The table below summarizes the comparative genomic and biosynthetic features between this compound, kasugamycin, and spectinomycin.
| Feature | This compound (Putative) | Kasugamycin | Spectinomycin |
| Producing Organism | Streptomyces sp. MA514-A1 | Streptomyces kasugaensis | Streptomyces spectabilis |
| Cyclitol Core | myo-Inosamine | D-chiro-Inositol | Actinamine (myo-Inositol derivative) |
| Cyclitol Precursor | myo-Inositol | myo-Inositol | myo-Inositol |
| Amino Sugar | Kasugamine | Kasugamine | Actinospectose (6-deoxyhexose) |
| Unique Moiety | Enduracididine | Glycine imine | - |
| Assembly Machinery | NRPS and Glycosyltransferases | Glycosyltransferases | Glycosyltransferases |
Chemical Synthesis and Analogues
Total Synthesis Approaches to Minosaminomycin
The total synthesis of this compound has been a notable achievement in natural product chemistry, primarily credited to the work of Kondo and colleagues.
Early Synthetic Routes and Methodological Development
The sole total synthesis of this compound (designated as compound 9 in relevant literature) was reported by Kondo et al. in 1977. beilstein-journals.orgbikaken.or.jpresearchgate.netwindows.netnih.govbeilstein-journals.orgbeilstein-journals.org This seminal work involved the strategic coupling of two major fragments: a protected minobiosamine unit (14) and an enduracididine-containing peptide fragment (15). The synthesis culminated in the global deprotection of the coupled intermediate to yield the target molecule. The structure of this compound had been previously elucidated through degradation studies and partial synthesis. beilstein-journals.orgresearchgate.netwindows.net
Stereoselective Synthesis of Key Precursors (e.g., Enduracididine (B8820190), Myo-inosamine (B1208687) derivatives)
The successful total synthesis of this compound relies heavily on the efficient and stereoselective preparation of its complex building blocks.
Enduracididine: Enduracididine (1) is a rare amino acid characterized by a cyclic guanidine (B92328) moiety, found in several potent peptide antibiotics, including teixobactin (B611279). beilstein-journals.orgnih.govselcia.comthieme-connect.dethieme-connect.comacs.orgrsc.orgresearchgate.netacs.org The first diastereoselective synthesis of enduracididine was accomplished by Shiba et al. in 1975. beilstein-journals.orgnih.gov Since then, various synthetic routes have been developed, driven by its importance and the challenges associated with its stereochemistry. Key methodologies include:
Stereoselective aziridine (B145994) formation followed by ring opening with azide (B81097) nucleophiles. beilstein-journals.orgresearchgate.netnih.gov
Asymmetric nitroaldol reactions to establish stereocenters. thieme-connect.com
Routes commencing from chiral pool materials like L-4-hydroxyproline nih.govacs.org and (S)-glycidol, enabling scalable syntheses of L-allo-enduracididine. thieme-connect.de
Approaches involving the synthesis of β-hydroxyenduracididine derivatives, such as those reported by Oberthür et al. beilstein-journals.orgnih.gov
| Synthesis Approach | Key Precursor/Starting Material | Key Transformation | Reference(s) |
| Shiba et al. (1975) | L-methylhistidine | Diastereoselective synthesis | beilstein-journals.orgnih.gov |
| Dodd et al. | Chiral aziridine | Azide ring opening | researchgate.net |
| Oberthür et al. | Diacetone D-glucose | Azide derivatives of β-hydroxyenduracididine | beilstein-journals.orgnih.gov |
| Yuan et al. (2015) | L-4-hydroxyproline | Stereoselective synthesis of protected L-allo-enduracididine | nih.govacs.org |
| Synthesis from (S)-glycidol | (S)-glycidol | Sharpless asymmetric dihydroxylation, leading to scalable L-allo-enduracididine | thieme-connect.de |
| Synthesis from p-benzoquinone | p-benzoquinone | Kinetic resolution via palladium catalysis to access chiral intermediates | nih.gov |
Myo-inosamine derivatives: A crucial component of this compound is (−)-1d-1-amino-1-deoxy-myo-inositol (4). Its synthesis has been achieved starting from D-inositol (3) via catalytic oxidation of an axial hydroxyl group, followed by reduction of the resulting ketoxime. oup.comresearchgate.net Other syntheses of myo-inosamine and related aminocyclitols have been reported, often utilizing myo-inositol or its derivatives as starting materials and employing strategies such as mesylation, azide displacement, and subsequent reduction and acetylation. nih.govoup.comontosight.aikeio.ac.jpresearchgate.net
Challenges and Innovations in Complex Glycosidic and Amide Bond Formations
The synthesis of this compound involves the formation of both glycosidic and amide (specifically, urea) bonds, each presenting distinct chemical challenges.
Glycosidic Bond Formation: The assembly of aminoglycosides typically requires the stereoselective formation of glycosidic linkages between amino sugar units and the aminocyclitol core. nih.gov Achieving precise control over the anomeric configuration (α or β) is paramount. oup.comresearchgate.netresearchgate.net Strategies to overcome these challenges include the use of specialized glycosyl donors and acceptors, neighboring group participation, and catalytic methods designed to favor specific stereochemical outcomes. oup.comresearchgate.netresearchgate.net The synthesis by Kondo et al. would have involved the formation of a glycosidic linkage connecting the minobiosamine moiety to the enduracididine-containing fragment. oup.comresearchgate.net
Amide Bond Formation: Amide bond formation is a cornerstone of peptide and natural product synthesis. researchgate.netrsc.orgnih.govchinesechemsoc.orgd-nb.info In the context of this compound, the synthesis by Kondo et al. involved the formation of a urea (B33335) linkage, a type of amide bond, by coupling enduracididine with an isocyanate derived from protected leucine (B10760876). beilstein-journals.orgnih.gov General amide bond formation strategies often rely on activating the carboxylic acid component, commonly via conversion to acid chlorides or employing coupling reagents, to facilitate reaction with an amine. researchgate.net Innovations in this area focus on developing more atom-economical, sustainable, and stereoselective methods, including catalytic dehydrative amidation, visible light-promoted reactions, and biocatalytic approaches. rsc.orgnih.govchinesechemsoc.orgd-nb.info
Synthesis of this compound Diastereomers and Their Implications
The stereochemistry of this compound is critical for its biological activity. Kondo et al. also synthesized a diastereomer of this compound, specifically the 2R-isomer, by employing D-enduracididine as a starting material. beilstein-journals.orgnih.govbeilstein-journals.org Biological evaluations revealed that this 2R-isomer exhibited significantly reduced bacteriostatic activity against Mycobacterium smegmatis ATCC 607, demonstrating the stereospecificity of this compound's action. beilstein-journals.org The synthesis of various enduracididine diastereomers has been a critical aspect of research, often involving stereoselective routes to access these specific chiral building blocks. beilstein-journals.orgresearchgate.netnih.gov
Synthetic Strategies for Enduracididine-Containing Analogues
The presence of enduracididine in potent natural products like teixobactin has spurred considerable research into its analogues, aiming to simplify synthesis, understand structure-activity relationships, and potentially discover new therapeutic agents.
Chemical Modifications of the Enduracididine Moiety
Research into enduracididine-containing molecules has explored modifications to the enduracididine residue itself or its replacement with other amino acids.
Teixobactin Analogues: Studies on teixobactin analogues have investigated replacing the rare and synthetically challenging L-allo-enduracididine with more readily available, non-polar amino acid residues such as leucine or isoleucine. rsc.orgresearchgate.netnih.gov These modifications have led to the development of analogues with potent antibacterial activity, comparable to or even broader in spectrum than the natural product, while offering significant advantages in synthetic accessibility. rsc.orgnih.gov For instance, Leu10-teixobactin and Ile10-teixobactin have demonstrated high efficacy against resistant strains of bacteria. rsc.orgnih.gov Conversely, replacing L-allo-enduracididine with methionine in teixobactin analogues resulted in a complete loss of activity, highlighting the specific structural requirements for biological function. researchgate.net
Direct Chemical Modifications: Chemical modifications of enduracididine derivatives themselves have also been explored. For example, amidation reactions have been performed on enduracididine-containing compounds to generate amides, contributing to the exploration of structure-activity relationships. acs.orgacs.org The development of efficient and scalable synthetic routes to enduracididine and its protected forms remains a key area of research, facilitating the synthesis of these diverse analogues. thieme-connect.dethieme-connect.comacs.org
Compound List
this compound
Enduracididine
L-allo-enduracididine
D-enduracididine
β-hydroxyenduracididine
Myo-inositol
(−)-1d-1-amino-1-deoxy-myo-inositol
D-inositol
Minobiosamine
Teixobactin
Leucine
Isoleucine
Methionine
Incorporation of Non-Canonical Amino Acids in Analogue Synthesis
The development of novel antibiotic analogues often involves the incorporation of non-canonical amino acids (ncAAs) to enhance or modify their biological properties. NcAAs, also referred to as non-standard or unnatural amino acids, offer a broader chemical space for molecular design compared to the 20 canonical amino acids nih.govmdpi.com. Several methodologies facilitate the introduction of ncAAs into peptide and small molecule structures, including Solid-Phase Peptide Synthesis (SPPS), Cell-Free Protein Synthesis (CFPS), Selective Pressure Incorporation (SPI), and Genetic Code Expansion (GCE) nih.govmdpi.comfrontiersin.orgchimia.chresearchgate.net.
This compound's structure is known to incorporate enduracididine, a rare amino acid, and myo-inosamine beilstein-journals.orgresearchgate.netnih.gov. Research has demonstrated the biosynthesis of β-hydroxyenduracididine (BhEnd) in engineered E. coli strains, with BhEnd being a known component of this compound frontiersin.orgresearchgate.net. This indicates a potential avenue for analogue synthesis by introducing non-canonical variants of these key structural components. While direct studies on this compound employing these advanced ncAA incorporation techniques are not extensively detailed in the provided literature, the general principles suggest that modified enduracididine or myo-inosamine derivatives, or other ncAAs, could be incorporated into this compound-like scaffolds to create novel compounds with potentially altered or improved pharmacological profiles.
Molecular Mechanisms of Action
Inhibition of Protein Synthesis in Bacterial Systems
Minosaminomycin effectively halts bacterial growth by impeding the core process of protein production. Studies have demonstrated its activity against various bacterial species, including mycobacteria, and its potent inhibitory effect in cell-free systems.
As an aminoglycoside antibiotic, this compound exerts its primary effect by binding to the bacterial 30S ribosomal subunit. ontosight.aimdpi.comopen.edumdpi.comdiva-portal.org This interaction is crucial for its inhibitory activity, as the 30S subunit plays a central role in decoding mRNA and initiating protein synthesis. The precise binding site and its interaction with ribosomal RNA (rRNA) are key to understanding its mechanism. While specific details of this compound's interaction with rRNA nucleotides are not extensively detailed in the provided literature, its classification as an aminoglycoside strongly suggests binding within or near the decoding center of the 16S rRNA, a common target for this class of antibiotics. mdpi.commdpi.comdiva-portal.orgarchive.org
This compound significantly interferes with the formation of the translation initiation complex, a critical step that establishes the reading frame for protein synthesis. ontosight.ai It has been shown to preferentially inhibit the initiation of protein synthesis directed by phage f2 RNA in vitro. nih.govjst.go.jp Specifically, this compound inhibits the binding of formyl-methionyl-tRNA (fMet-tRNA) to the ribosome in the presence of the AUG trinucleotide, a process essential for initiating translation. caymanchem.com Research indicates that this compound reduces the rate of functional canonical 70S initiation complex (IC) formation by approximately 30-fold. nih.gov This disruption at the initiation stage prevents the proper assembly of the ribosomal machinery required for polypeptide synthesis.
This compound also impacts processes involving elongation factors, specifically Elongation Factor-Tu (EF-Tu). nih.govjst.go.jp It inhibits the EF-T dependent binding of aminoacyl-tRNA to the ribosome. nih.govjst.go.jp This inhibitory effect is observed to be markedly diminished if this compound is introduced after ribosomes have already incubated with messenger RNA (mRNA), suggesting that its action is most potent during the early stages of complex formation. nih.govjst.go.jp EF-Tu is responsible for delivering aminoacyl-tRNAs to the ribosome's A-site, a process that requires EF-Tu to be in its GTP-bound, active state, facilitated by EF-Ts. wikipedia.orgnih.govnih.gov By interfering with aminoacyl-tRNA binding, this compound disrupts the supply of building blocks for the growing polypeptide chain.
Comparative Analysis of this compound and Kasugamycin (B1663007) Mechanisms
This compound is structurally related to kasugamycin, another aminoglycoside antibiotic. beilstein-journals.orgfunakoshi.co.jpnih.gov However, this compound demonstrates a more potent inhibitory effect on protein synthesis in Escherichia coli cell-free systems compared to kasugamycin. funakoshi.co.jpnih.govresearchgate.netjst.go.jp While both antibiotics preferentially inhibit the initiation of protein synthesis, their detailed mechanisms differ slightly. beilstein-journals.orgbeilstein-journals.orgnih.gov Notably, ribosomes derived from kasugamycin-resistant mutants (Ksg A and Ksg C) exhibit similar sensitivity to this compound as ribosomes from the parent strains, suggesting that the resistance mechanisms targeting kasugamycin may not confer cross-resistance to this compound. nih.govjst.go.jp
Lack of Miscoding Induction by this compound
A significant characteristic of this compound's mechanism, shared with kasugamycin, is its inability to induce miscoding. nih.govjst.go.jp Many other aminoglycosides, such as streptomycin (B1217042) and kanamycin, function by binding to the decoding site of the 16S rRNA on the 30S subunit, which leads to errors in amino acid incorporation during translation. mdpi.comarchive.org this compound, by contrast, inhibits protein synthesis primarily by blocking the initiation complex formation and EF-T dependent aminoacyl-tRNA binding without causing such translational errors. nih.govjst.go.jp This distinction in mechanism means that this compound does not contribute to the production of aberrant proteins, a common side effect of other miscoding aminoglycosides.
Proposed Cellular Targets Beyond Protein Synthesis
The scientific literature predominantly highlights this compound's role as a protein synthesis inhibitor, with its primary target being the bacterial ribosome. ontosight.aimdpi.commdpi.comdiva-portal.org There is no direct evidence presented in the reviewed sources suggesting that this compound targets cellular processes beyond protein synthesis. Its mechanism is intrinsically linked to the ribosomal machinery, specifically the 30S subunit and its associated factors involved in translation initiation and elongation. ontosight.ainih.govjst.go.jp While some antibiotics targeting the ribosome can bind to various sites, including the peptide-exit tunnel, the specific interaction sites for this compound are understood to be within the protein synthesis apparatus. oncotarget.com
Data Tables
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Mycobacterium smegmatis ATCC 607 | 1.56 | funakoshi.co.jpcaymanchem.com |
| Mycobacterium smegmatis | 15.6 | beilstein-journals.orgnih.gov |
| Mycobacterium phlei | 6.25 | funakoshi.co.jpcaymanchem.com |
Table 2: In Vitro Inhibition Data for this compound
| Assay | Concentration/Condition | Inhibition (%) | Reference(s) |
| Phage f2 RNA-directed protein synthesis in E. coli cell-free system | 0.2 µM (2 x 10⁻⁷ M) | 50 | funakoshi.co.jpnih.govresearchgate.netjst.go.jp |
| EF-T dependent binding of aminoacyl-tRNA to ribosomes | 10⁻⁷ M | 50 | nih.govjst.go.jp |
| Binding of fMet-tRNA to ribosomes (in presence of AUG trinucleotide) | 1 µM | 96 | caymanchem.com |
| Protein synthesis in Mycobacterium | 100 µM | Not specified | caymanchem.com |
| Phage f2 RNA-directed protein synthesis in E. coli cell-free system (relative to Kasugamycin) | N/A | 100x more potent | funakoshi.co.jpnih.govresearchgate.netjst.go.jp |
List of Compounds Mentioned:
this compound
Kasugamycin
Streptomycin
Kanamycin
Amikacin
Arbekacin
Omadacycline
GE81112
Edeine
Kirromycin
Enacyloxin
Pulvomycin
GE2270 A
Chloramphenicol
Tetracyclines
Macrolides
Lincosamides
Oxazolidinones
Amicoumacin A
Pyrrhocoricin
Oncocin
Bactenecin
Negamycin
Althiomycin
Biological Activities in Preclinical and in Vitro Models
Activity against Mycobacterial Species
The compound exhibits significant antimicrobial effects against certain mycobacteria, highlighting its potential as an agent against these pathogens.
Minosaminomycin has shown potent inhibitory activity against Mycobacterium smegmatis. Studies have reported specific Minimum Inhibitory Concentrations (MICs) for this bacterium. For instance, this compound demonstrated an MIC of 1.56 µg/mL against Mycobacterium smegmatis ATCC 607 funakoshi.co.jpmedchemexpress.comfunakoshi.co.jp. This specific value indicates the lowest concentration of the compound required to inhibit visible growth of the bacterium in vitro.
Further investigations have established this compound's efficacy against Mycobacterium phlei. Research indicates an MIC of 6.25 µg/mL for this compound against M. phlei funakoshi.co.jpmedchemexpress.comfunakoshi.co.jp. This suggests a slightly higher concentration is needed to inhibit M. phlei compared to M. smegmatis ATCC 607.
This compound has also been reported to possess growth inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis funakoshi.co.jpjustia.com. While specific MIC values against M. tuberculosis are not as widely detailed in the provided literature as for M. smegmatis or M. phlei, its inclusion in studies involving M. tuberculosis suggests its potential relevance in combating this significant human pathogen.
Table 1: Antimicrobial Activity of this compound Against Mycobacterial Species
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Mycobacterium smegmatis | ATCC 607 | 1.56 | funakoshi.co.jpmedchemexpress.comfunakoshi.co.jp |
| Mycobacterium phlei | N/A | 6.25 | funakoshi.co.jpmedchemexpress.comfunakoshi.co.jp |
Activity against Other Bacterial Organisms in Research Models
Beyond mycobacteria, this compound's impact on protein synthesis in other bacterial models, particularly Escherichia coli, has been a subject of research.
This compound exhibits a pronounced effect on protein synthesis in cell-free systems derived from Escherichia coli. It has been observed to inhibit phage f2 RNA-directed protein synthesis, achieving 50% inhibition at a concentration of 2 x 10⁻⁷ M funakoshi.co.jpnih.gov. In this context, this compound is noted to be significantly more potent than kasugamycin (B1663007), another related antibiotic funakoshi.co.jpnih.gov. Furthermore, at a concentration of 10⁻⁷ M, this compound inhibits the EF-T dependent binding of aminoacyl-tRNA to ribosomes by 50% nih.gov. This indicates a direct interference with key steps in bacterial protein translation.
A notable observation regarding this compound's activity in E. coli is the discrepancy between its potent effects in cell-free systems and its relatively weak inhibition of whole E. coli cell growth nih.govjst.go.jp. This difference is largely attributed to cellular permeability barriers nih.govjst.go.jp. E. coli cells typically possess a robust outer membrane that can restrict the entry of molecules like this compound. Studies suggest that E. coli cells with modified permeability exhibit greater sensitivity to the compound nih.govjst.go.jp. There is no indication that the antibiotic is inactivated within E. coli cells; rather, its reduced efficacy in whole cells points to challenges in reaching its intracellular targets due to the cell envelope nih.govjst.go.jp. The structural features of this compound that are essential for ribosome interaction and cellular permeability are subjects of ongoing discussion and research nih.gov.
Table 2: Effect of this compound on Protein Synthesis in Escherichia coli Cell-Free Systems
| System | Target | Concentration for 50% Inhibition | Comparison to Kasugamycin | Reference |
| Cell-free system | Phage f2 RNA-directed protein synthesis | 2 x 10⁻⁷ M | More potent | funakoshi.co.jpnih.gov |
| Cell-free system | EF-T dependent binding of aminoacyl-tRNA to ribosomes | 10⁻⁷ M | N/A | nih.gov |
Compound List:
this compound
Mechanistic Basis of Selective Activity
This compound is an aminoglycoside antibiotic characterized by its potent antimicrobial activity, particularly against mycobacteria, while exhibiting significantly weaker effects on other bacterial species. This selective activity is intrinsically linked to its primary mechanism of action, which involves the disruption of bacterial protein synthesis. This compound functions by binding to the 30S ribosomal subunit of bacteria ontosight.ai. This interaction interferes with the formation of the initiation complex during protein synthesis, thereby halting the production of essential bacterial proteins and ultimately leading to cell death ontosight.aifunakoshi.co.jp.
While its general mechanism aligns with other aminoglycosides, research indicates that this compound's specific interaction with the ribosomal machinery may contribute to its selective efficacy. It has been observed to inhibit protein synthesis in Escherichia coli cell-free systems more potently than the related antibiotic kasugamycin, with a distinct operative mechanism funakoshi.co.jpbeilstein-journals.org. This suggests that the precise molecular interactions of this compound with the bacterial ribosome, or potentially other cellular components, are nuanced and confer a preferential activity profile against certain bacterial genera, notably mycobacteria funakoshi.co.jpbeilstein-journals.org.
The selective potency of this compound is well-documented in in vitro studies. For instance, its minimum inhibitory concentrations (MICs) have been determined against specific mycobacterial species.
| Bacterial Species | MIC Value (µg/mL) |
| Mycobacterium smegmatis ATCC 607 | 1.56 |
| Mycobacterium phlei | 6.25 |
These findings underscore the compound's targeted efficacy, with its mechanism of action demonstrating a distinct advantage against mycobacterial pathogens compared to a broader spectrum of bacteria funakoshi.co.jpbeilstein-journals.orgmedchemexpress.com. The basis for this selectivity is attributed to its specific binding to the bacterial 30S ribosomal subunit, which appears to be more effectively inhibited in mycobacteria, potentially due to subtle differences in ribosomal structure or drug-target interactions that favor this compound's inhibitory action in these organisms funakoshi.co.jpbeilstein-journals.org.
Compound List:
this compound
Kasugamycin
Structure Activity Relationship Sar Studies
The intricate structure of Minosaminomycin has been a subject of investigation to identify specific features responsible for its antibacterial potency. SAR studies aim to correlate structural modifications with changes in biological activity, providing insights into the molecular basis of its efficacy.
Impact of the Enduracididine (B8820190) Residue on Biological Activity
The enduracididine residue, a rare non-proteinogenic amino acid, is a significant structural component found in several potent peptide antibiotics, including this compound, mannopeptimycins, and teixobactin (B611279) beilstein-journals.orgresearchgate.netbeilstein-journals.org. Its presence is often linked to potent biological activity.
The stereochemistry of the enduracididine residue plays a critical role in biological activity. Studies involving the synthesis and testing of this compound analogues have revealed the impact of stereochemical variations. Specifically, the synthesis of a diastereomer of this compound, the 2R-isomer, derived from D-enduracididine, was undertaken beilstein-journals.orgbeilstein-journals.org. Biological evaluation demonstrated a significant reduction in activity for this isomer.
Table 1: Impact of Enduracididine Stereochemistry on Activity
| Compound | Biological Activity Against M. smegmatis ATCC 607 | Relative Activity |
| This compound (Parent) | Baseline bacteriostatic activity | 100% |
| This compound (2R-isomer) | 80% lower bacteriostatic activity | ~20% |
This finding indicates that the specific stereochemical configuration of the enduracididine moiety is essential for optimal interaction with its biological target, likely influencing binding affinity or cellular uptake.
While direct amino acid substitution studies on this compound itself are not extensively detailed in the provided literature, SAR studies on related enduracididine-containing peptides, such as teixobactin, offer valuable insights. These studies suggest that the enduracididine residue is a key determinant of potent antibacterial activity beilstein-journals.orgbeilstein-journals.org. For instance, substituting the enduracididine residue in teixobactin with L-arginine resulted in an approximate 10-fold reduction in activity beilstein-journals.org. Furthermore, modifications involving other amino acids within these peptide structures, such as substituting D-amino acids with their L-counterparts, led to a near-complete loss of activity beilstein-journals.org. These observations underscore the critical importance of the enduracididine residue and the precise stereochemical arrangement of amino acids within the peptide chain for maintaining potent biological function.
Contributions of Amino Sugar Moieties to Efficacy
Table 2: Biological Activity of this compound
| Test System | Activity Metric | Value |
| Mycobacterium smegmatis ATCC 607 | MIC | 1.56 µg/mL |
| Mycobacterium phlei | MIC | 6.25 µg/mL |
| Escherichia coli cell-free system (protein synthesis) | 50% Inhibition | 0.2 µM |
Rational Design of this compound Analogues
The insights gained from SAR studies can guide the rational design of novel this compound analogues with potentially improved or altered biological profiles.
The pharmacophore of this compound includes key structural elements essential for its biological activity. The enduracididine residue is recognized as a critical component for potent activity, as observed in related compounds beilstein-journals.orgbeilstein-journals.org. The amino sugar moieties, with their characteristic amino and hydroxyl groups, are crucial for binding to the bacterial ribosome ontosight.aiphiladelphia.edu.jo. These features collectively contribute to the molecule's ability to interfere with protein synthesis initiation funakoshi.co.jpcaymanchem.com. Identifying these critical pharmacophore features allows for targeted modifications aimed at enhancing efficacy, altering spectrum of activity, or overcoming resistance mechanisms.
Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable tools in modern drug discovery and analogue design researchgate.netmdpi.comnih.govnih.govbiorxiv.orgresearchgate.netrsc.org. QSAR studies aim to establish mathematical relationships between chemical structure and biological activity, enabling the prediction of activity for new compounds researchgate.netnih.gov. Molecular docking, on the other hand, simulates the binding of potential drug molecules to their biological targets, providing insights into interaction modes and affinities researchgate.netnih.govbiorxiv.org. These computational approaches can be applied to this compound to:
Predict the activity of novel synthesized analogues: By developing QSAR models based on known this compound derivatives or related compounds, researchers can predict the potential antibacterial activity of newly designed molecules before synthesis.
Identify key binding interactions: Molecular docking can reveal how this compound or its analogues interact with the bacterial ribosome, highlighting specific amino acid residues or structural features involved in binding.
Guide structural modifications: The information derived from docking studies and QSAR models can inform the design of analogues with optimized binding affinity, improved pharmacokinetic properties, or reduced off-target effects.
These computational strategies, when applied to the this compound scaffold, hold significant promise for the development of next-generation antibiotics.
Compound List:
this compound
Enduracididine
D-Enduracididine
L-Arginine
Teixobactin
Mannopeptimycin
L-allo-Enduracididine
Advanced Research Methodologies Applied to Minosaminomycin
Spectroscopic Techniques for Structural Analysis (e.g., NMR, Mass Spectrometry)
Elucidating the precise molecular structure of complex natural products like Minosaminomycin is foundational to understanding their biological activity. Spectroscopic techniques are indispensable tools for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), provides detailed information about the arrangement of atoms and functional groups within a molecule by analyzing the magnetic properties of atomic nuclei nanoimagingservices.comchemistry-teaching-resources.com. This technique is crucial for determining connectivity and stereochemistry.
Mass Spectrometry (MS) offers complementary information, primarily by determining the mass-to-charge ratio (m/z) of ionized molecules and their fragments nanoimagingservices.comchemistry-teaching-resources.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are vital for determining the elemental composition of the compound nih.gov. For antibiotics, techniques such as Field Desorption Mass Spectrometry (FD-MS) and Secondary Ion Mass Spectrometry (SIMS) have been employed, proving to be complementary in obtaining both molecular weight and structural insights nih.gov. This compound has been analyzed using such mass spectrometric methods, contributing to the understanding of its molecular characteristics nih.gov. For related compounds like Mannopeptimycins, extensive NMR and mass spectrometry, including Nuclear Overhauser Effect (nOe) studies, were instrumental in their structural elucidation beilstein-journals.org.
Genetic Engineering for Biosynthetic Pathway Elucidation and Manipulation
The biosynthesis of complex molecules like this compound often involves intricate enzymatic pathways, typically encoded by large gene clusters in producing organisms, such as Streptomyces species researchgate.netresearchgate.net. Genetic engineering plays a pivotal role in dissecting these pathways and enabling their manipulation. By identifying and characterizing the genes responsible for synthesizing specific precursors and assembling the final product, researchers can gain a comprehensive understanding of the biosynthetic logic researchgate.netresearchgate.net.
For compounds like this compound, which incorporate non-proteinogenic amino acids such as enduracididine (B8820190) researchgate.net, genetic studies are essential to pinpoint the genes involved in the synthesis of these unique building blocks and their subsequent incorporation. Techniques such as cloning and sequencing of biosynthetic gene clusters, followed by targeted gene disruption or heterologous expression, allow for the functional validation of individual genes and enzymes researchgate.netresearchgate.net. This knowledge is critical for pathway engineering, a strategy that aims to modify these natural pathways to produce novel antibiotic derivatives or enhance the production yields of existing compounds researchgate.net. While specific genetic engineering efforts directly targeting this compound's biosynthesis are not extensively detailed in the provided literature, the general principles applied to other aminoglycoside and peptide antibiotics highlight the potential of this approach researchgate.netnih.govnih.gov.
Cell-Free Protein Synthesis Systems for Mechanistic Studies
Cell-Free Protein Synthesis (CFPS) systems offer a powerful platform for studying biological processes outside the confines of a living cell, providing enhanced control and flexibility mdpi.comnih.govnih.govbeilstein-journals.org. These systems recapitulate the core molecular machinery for transcription and translation, allowing for the direct synthesis of proteins from DNA templates nih.govbeilstein-journals.org. CFPS is particularly valuable for mechanistic studies of antibiotics, as it enables researchers to investigate their effects on specific cellular processes in a simplified and controlled environment, free from complex cellular metabolism or regulatory feedback loops mdpi.comnih.gov.
This compound's inhibitory effect on protein synthesis has been demonstrated using an Escherichia coli cell-free system, where it was found to inhibit phage f2 RNA-directed protein synthesis by 50% at a concentration of 0.2 µM, exhibiting significantly higher potency than kasugamycin (B1663007) in this context funakoshi.co.jp. This application of CFPS directly illustrates its utility in characterizing the mechanism of action of antibiotics. Furthermore, CFPS can be employed to reconstruct entire biosynthetic pathways or specific enzymes, facilitating studies on enzyme function, substrate specificity, and the order of biochemical modifications, which can lead to the production of novel antibiotic analogs mdpi.com.
Permeability Assays and Transport Mechanism Investigations
To exert their therapeutic effects, antimicrobial compounds must effectively reach their target sites within the body, which necessitates crossing various biological barriers. Permeability assays are designed to evaluate a compound's ability to permeate these barriers and to elucidate the mechanisms involved in its transport admescope.commedtechbcn.comwuxiapptec.com. These assays are critical in drug development to predict absorption, distribution, and potential drug-drug interactions mediated by transporters.
Commonly employed methodologies include the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive, transcellular diffusion across an artificial lipid membrane, providing a high-throughput screening tool for initial predictions admescope.comwuxiapptec.com. For more comprehensive evaluations, cell-based models are utilized. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into enterocyte-like cells that form a polarized monolayer with tight junctions, closely mimicking the human intestinal epithelium medtechbcn.comwuxiapptec.comcreative-bioarray.com. These models allow for the assessment of both passive and active transport processes, including uptake and efflux mediated by membrane transporters admescope.comwuxiapptec.com. For instance, specific cell lines like MDCK-MDR1 are engineered to overexpress P-glycoprotein (MDR1), enabling the study of efflux transporter activity and its impact on drug permeability wuxiapptec.comcreative-bioarray.com. The results from these assays, often quantified by apparent permeability coefficients (Papp), help classify compounds based on their permeability characteristics and predict their in vivo behavior medtechbcn.comwuxiapptec.com. While specific permeability data for this compound using these advanced assays were not detailed in the provided search results, these methodologies represent the standard approach for characterizing such properties.
In Vitro Antimicrobial Susceptibility Testing Beyond Basic MIC
While the Minimum Inhibitory Concentration (MIC) remains a cornerstone for assessing antibiotic efficacy, advanced in vitro antimicrobial susceptibility testing (AST) methods provide deeper insights into an agent's activity, kinetics, and potential resistance mechanisms mycetoma.edu.sdnih.govnih.govmdpi.com. This compound has demonstrated activity against mycobacteria, with reported MIC values of 1.56 µg/mL for Mycobacterium smegmatis ATCC 607 and 6.25 µg/mL for Mycobacterium phlei, and it also exhibits activity against Mycobacterium tuberculosis beilstein-journals.orgfunakoshi.co.jp.
Beyond basic MIC determination, advanced techniques offer a more dynamic understanding:
Time-Kill Kinetics: These assays measure the rate at which an antimicrobial agent reduces bacterial viability over time, providing information on bactericidal versus bacteriostatic effects nih.gov.
Gradient Diffusion Methods (e.g., E test): Combining principles of disk diffusion and dilution, these methods allow for the determination of MICs using a pre-defined gradient of antibiotic concentration on a strip mycetoma.edu.sdmdpi.com.
Broth Microdilution and Agar Dilution: These are gold-standard methods for MIC determination, with variations aiming for faster results or higher throughput mycetoma.edu.sdnih.gov.
Automated AST Systems: Instruments like Vitek 2 and Phoenix systems automate the testing process, providing rapid identification and susceptibility results mdpi.com.
Tissue-Engineered Models: Advanced models, including 3D tissue constructs, aim to better replicate the in vivo environment of infection, offering a more physiologically relevant assessment of antimicrobial activity mycetoma.edu.sdnih.gov.
These advanced methodologies are crucial for understanding the full spectrum of an antibiotic's activity and for developing strategies to combat antimicrobial resistance mycetoma.edu.sd.
Future Directions and Research Opportunities
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of minosaminomycin, originally isolated from Streptomyces MA514-A1, presents a compelling area for future research beilstein-journals.orgnih.gov. While the producing organism is known, the specific biosynthetic gene cluster (BGC) responsible for its production has yet to be fully characterized. The unique structural moieties of this compound, particularly the myo-inosamine (B1208687) and the non-proteinogenic amino acid enduracididine (B8820190), suggest a complex and potentially novel enzymatic pathway.
Future research should focus on sequencing the genome of Streptomyces MA514-A1 and employing genome mining techniques to identify the this compound BGC nih.gov. This would involve searching for genes encoding enzymes typically associated with aminoglycoside and peptide biosynthesis, such as aminotransferases, cyclases, and glycosyltransferases. Unraveling this pathway will not only provide fundamental insights into the construction of this unique antibiotic but also open avenues for biosynthetic engineering. Identifying and characterizing the enzymes involved could enable the heterologous expression of the BGC in more amenable host strains for improved production or the creation of novel analogues through combinatorial biosynthesis nih.gov. Furthermore, understanding the regulatory networks that control the expression of the BGC could lead to strategies for enhancing antibiotic yield in its native producer.
Development of Novel Synthetic Routes to Complex Analogues
The sole total synthesis of this compound was reported in 1977 beilstein-journals.org. While a landmark achievement, this route may not be optimal for the generation of a diverse library of analogues needed for comprehensive structure-activity relationship (SAR) studies. Modern synthetic chemistry offers a vast toolkit to develop more efficient, stereoselective, and flexible routes to the this compound scaffold.
Future efforts should be directed toward creating novel synthetic strategies that allow for the late-stage diversification of the molecule. This could involve developing new methods for the synthesis of the complex enduracididine component or more efficient glycosylation techniques to couple the amino sugar and myo-inosamine moieties iiserpune.ac.in. Such advanced synthetic routes would facilitate the systematic modification of different parts of the molecule, including the leucine (B10760876) residue, the urea (B33335) linkage, and the various hydroxyl and amino groups on the sugar rings mdpi.comnih.gov. The resulting library of complex analogues could be screened to identify compounds with enhanced potency against Mycobacterium species, broader antibacterial spectra, or improved pharmacokinetic properties. The development of substituted nucleoside analogues has become a key area in medicinal chemistry for creating new therapies, and a similar approach applied to this compound could yield significant advances iiserpune.ac.in.
Detailed Molecular Interactions with Ribosomal Components and Other Targets
This compound is known to be an inhibitor of protein synthesis, a mechanism it shares with the structurally related antibiotic kasugamycin (B1663007) beilstein-journals.orgnih.gov. However, biochemical studies have revealed crucial differences in their activity. This compound is approximately 100 times more potent than kasugamycin in inhibiting protein synthesis in a cell-free system of Escherichia coli. nih.gov It specifically inhibits the elongation factor-Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the ribosome. nih.gov Critically, ribosomes from kasugamycin-resistant mutants remain sensitive to this compound, indicating a distinct or more complex interaction with the ribosomal machinery nih.gov.
While the general target is the bacterial ribosome, high-resolution structural data of the this compound-ribosome complex are lacking. Future research must prioritize obtaining these structures, likely through cryo-electron microscopy (cryo-EM), which has proven invaluable for visualizing antibiotic-ribosome interactions at high resolution mpg.de. Such studies would precisely map the binding site and identify the specific hydrogen bonds and hydrophobic interactions between this compound and the 16S rRNA of the 30S subunit. nih.govcore.ac.uk A key goal would be to understand how this compound's unique structure allows it to overcome kasugamycin resistance and to delineate its interactions with key ribosomal features like helix 44 (h44) and the A-site, which are common targets for aminoglycosides. nih.govresearchgate.net These molecular-level insights are essential for the rational design of new derivatives with enhanced target affinity.
| Compound | Inhibitory Activity (E. coli cell-free system) | Mechanism | Effect on Kasugamycin-Resistant Ribosomes |
| This compound | 50% inhibition at 2 x 10⁻⁷ M nih.gov | Inhibits EF-T dependent binding of aminoacyl-tRNA nih.gov | Sensitive nih.gov |
| Kasugamycin | ~100-fold less potent than this compound nih.gov | Inhibits initiation of protein synthesis nih.gov | Resistant nih.gov |
Exploration of this compound in Combination Therapies in Research Settings
The rise of multi-drug resistant (MDR) bacteria necessitates the exploration of novel treatment strategies, including combination therapies mdpi.commdpi.com. While this compound has demonstrated potent activity against Mycobacterium species, its efficacy in combination with other antimicrobials is an unexplored research area. beilstein-journals.org Combination therapies can offer advantages such as synergistic killing, reduced potential for resistance development, and the ability to target pathogens through multiple mechanisms. contagionlive.com
Future in vitro and in vivo studies should be designed to assess the potential of this compound in combination regimens. For instance, combining this compound (a protein synthesis inhibitor) with a cell wall synthesis inhibitor (e.g., a β-lactam) or a DNA replication inhibitor (e.g., a fluoroquinolone) could be investigated against a panel of clinically relevant pathogens. Time-kill assays and checkerboard assays would be essential to determine if the combinations result in synergistic, additive, or indifferent effects. contagionlive.com Given its activity against mycobacteria, exploring combinations with first-line anti-tuberculosis drugs could be a particularly fruitful avenue, potentially leading to novel strategies to combat drug-resistant tuberculosis.
Adaptation of this compound Scaffolds for Novel Biological Probes
The unique chemical scaffold of this compound makes it an excellent candidate for adaptation into chemical biology probes frontiersin.org. Such probes are powerful tools for elucidating a drug's mechanism of action, tracking its distribution within cells, and identifying its molecular targets frontiersin.org. By chemically modifying the this compound structure without abolishing its biological activity, researchers can create versatile tools for further study.
Future research could focus on synthesizing this compound derivatives that incorporate reporter tags, such as fluorophores or biotin. These tagged probes could be used in fluorescence microscopy to visualize the uptake and subcellular localization of the antibiotic in bacteria. Another promising approach is the incorporation of a bioorthogonal handle, like an alkyne or azide (B81097) group. This would allow for the use of click chemistry to attach various reporter molecules in a biological setting, enabling applications such as target identification through affinity-based protein profiling. The development of such probes, similar to aminoglycoside-based probes used for bacterial diagnostics, could confirm its interaction with the ribosome and potentially uncover previously unknown off-target interactions within the bacterial cell rsc.orgnih.gov.
Discovery of Novel Producer Strains and Related Natural Products
This compound has, to date, only been reported from a single strain, Streptomyces MA514-A1 beilstein-journals.org. However, the vast and largely untapped biodiversity of microorganisms, particularly within the phylum Actinobacteria, suggests that other producers of this compound or structurally related analogues likely exist in nature. Modern discovery methods have moved beyond traditional bioassay-led screening to more targeted approaches nih.gov.
Future research should leverage these modern strategies to find new sources of this compound-class compounds. Exploring unique and underexplored environments, from marine sediments to animal microbiomes, could lead to the isolation of novel Streptomyces strains with the capacity to produce these compounds mdpi.com. A more direct approach involves genome mining, where the sequenced genomes of thousands of actinomycetes can be computationally screened for the presence of biosynthetic gene clusters similar to the one that codes for this compound (once it is identified) ucl.ac.uk. This in silico screening can rapidly prioritize strains that are likely to produce novel, related natural products, revitalizing the discovery pipeline for this promising class of antibiotics.
| Strategy | Description | Potential Outcome |
| Exploration of Novel Niches | Isolating and screening actinomycetes from underexplored environments (e.g., marine sponges, insect microbiomes) mdpi.com. | Discovery of new species that produce this compound or novel analogues. |
| Genome Mining | In silico screening of sequenced bacterial genomes for biosynthetic gene clusters (BGCs) homologous to the this compound BGC ucl.ac.uk. | Rapid identification of potential producer strains and prediction of novel chemical structures. |
| Metabolomic Analysis | Using advanced mass spectrometry techniques to analyze the metabolic profiles of diverse Streptomyces strains under various culture conditions. | Detection of this compound or related compounds that may not be produced under standard laboratory conditions. |
Q & A
Q. What are the key structural features of Minosaminomycin that influence its antimicrobial activity?
Methodological Answer: To determine structure-activity relationships (SAR), researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the compound’s stereochemistry and functional groups. Comparative studies with structural analogs can identify critical moieties (e.g., sugar residues, aminocyclitol core) responsible for binding to bacterial targets. Data should be validated through in vitro assays measuring minimum inhibitory concentration (MIC) against model pathogens .
Q. How should researchers design experiments to assess this compound’s efficacy against multidrug-resistant (MDR) bacteria?
Methodological Answer: Experimental design must include:
- Control groups : Non-resistant bacterial strains and standard antibiotics (e.g., vancomycin for Gram-positive pathogens).
- Dose-response assays : MIC and minimum bactericidal concentration (MBC) determinations using broth microdilution or agar dilution methods.
- Resistance induction studies : Serial passage assays to evaluate propensity for resistance development. Ensure reproducibility by adhering to CLSI guidelines for antimicrobial susceptibility testing .
Q. What are the best practices for isolating and purifying this compound from microbial cultures?
Methodological Answer: Use fermentation optimization (e.g., pH, temperature, nutrient media) to maximize yield. Purification typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC with C18 columns, ion-exchange chromatography). Purity should be confirmed via high-resolution mass spectrometry (HR-MS) and ≥95% purity thresholds. Detailed protocols must be documented in the "Materials and Methods" section to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify heterogeneity sources (e.g., dosing regimens, animal models). Perform meta-analysis to pool data, adjusting for covariates like bioavailability differences. Sensitivity analyses should exclude outliers or low-quality studies (e.g., those lacking proper PK parameters like AUC or half-life). Use tools like Cochrane’s ROBINS-I for bias assessment .
Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in eukaryotic cells?
Methodological Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways. Use CRISPR-Cas9 knockout libraries to pinpoint target genes. Validate findings with cellular viability assays (e.g., ATP-based luminescence) and fluorescence-based subcellular localization studies. Cross-reference results with databases like KEGG or STRING to map interaction networks .
Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models for this compound?
Methodological Answer: Perform interspecies comparative toxicokinetics to assess metabolic differences (e.g., cytochrome P450 activity). Use organ-on-a-chip systems to bridge in vitro-in vivo gaps. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human toxicity thresholds. Statistical analysis should include ANOVA with post-hoc tests to identify significant variability drivers .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values. For longitudinal data, apply mixed-effects models to account for inter-individual variability. Include Kaplan-Meier survival analysis for time-to-event endpoints. All analyses should report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
How can a PICOT framework be adapted to formulate clinical research questions for this compound?
Methodological Answer: Define:
- P (Population): Patients with MDR bacterial infections.
- I (Intervention): this compound IV administration.
- C (Comparison): Standard-of-care antibiotics.
- O (Outcome): Microbiological eradication at 72 hours.
- T (Time): 14-day follow-up. This structure ensures clarity and aligns with Cochrane systematic review standards .
Data Presentation and Reproducibility
Q. What guidelines should be followed when presenting this compound’s spectral data in publications?
Methodological Answer: Include raw NMR spectra (δ values, coupling constants) and HR-MS spectra (m/z, isotopic patterns) in supplementary materials. Tables must list all peaks with assignments, referencing published analogs. Follow journal-specific formatting (e.g., Medicinal Chemistry Research requires Roman numeral table numbering and self-explanatory captions) .
Q. How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer: Document reaction conditions (temperature, solvent, catalyst) in detail. Provide step-by-step procedures for intermediates, including purification yields and spectroscopic validation. Use IUPAC nomenclature and deposit synthetic protocols in repositories like Zenodo for public access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
